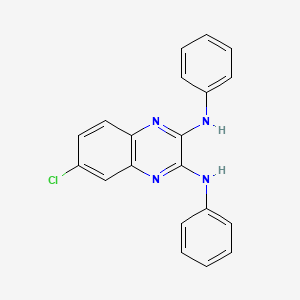
2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials . This compound, in particular, is of interest due to its potential pharmacological properties and its role in scientific research.
Vorbereitungsmethoden
The synthesis of quinoxaline derivatives, including 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl-, typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . Various catalysts and reagents can be used to facilitate this reaction, such as molecular iodine, cerium ammonium nitrate, and sulfamic acid . The reaction is often carried out in solvents like methanol or acetic acid under reflux conditions . Industrial production methods may involve scalable and recyclable catalysts like titanium silicate (TS-1) to achieve high yields .
Analyse Chemischer Reaktionen
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide (MnO2) or ruthenium catalysts.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 2,3-Quinoxalinediamine, 6-chloro-N,N’-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
68413-85-4 |
|---|---|
Molekularformel |
C20H15ClN4 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
6-chloro-2-N,3-N-diphenylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25) |
InChI-Schlüssel |
FAWDYLYVVKBRJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N=C2NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


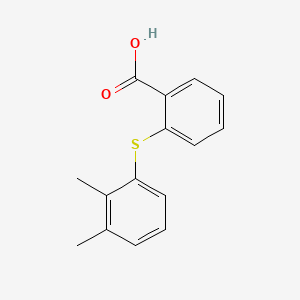
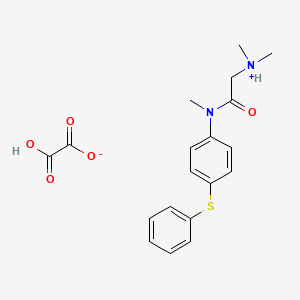
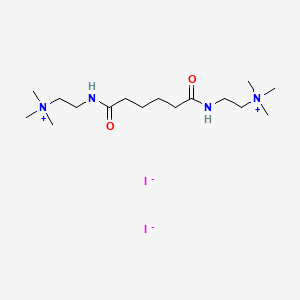
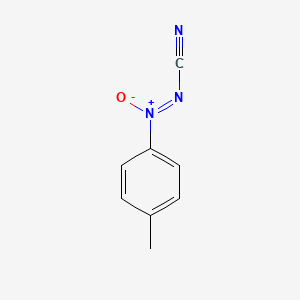
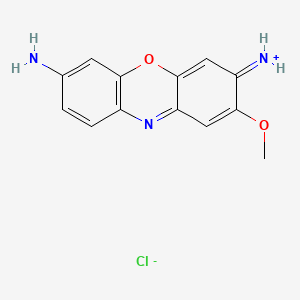
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
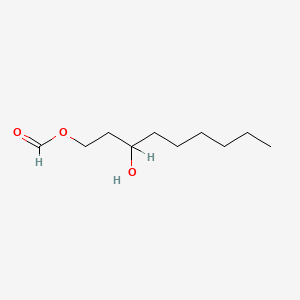
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
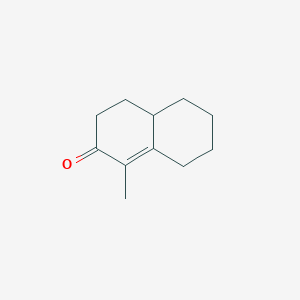
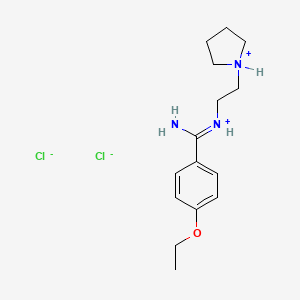
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
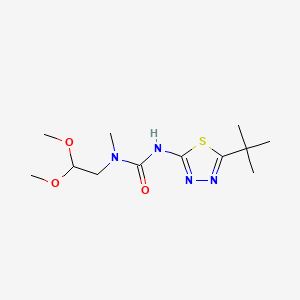

![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
